molecular formula C21H22ClN4NaO2S B13845127 Ziprasidone Amino Acid Sodium Salt(Ziprasidone Impurity C)

Ziprasidone Amino Acid Sodium Salt(Ziprasidone Impurity C)

Cat. No.: B13845127
M. Wt: 452.9 g/mol
InChI Key: NQJCKBUPKYUFHA-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Ziprasidone Amino Acid Sodium Salt involves the reaction of ziprasidone with amino acids in the presence of sodium hydroxide. The reaction can be initiated by heating a mixture of powders or by grinding solid amino acid with solid hydroxide . The process may also involve the use of polar aprotic solvents such as acetone, ethyl acetate, or methanol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of high-energy planetary ball mills or cryogenic mills can enhance the dissolution rate of the compound, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Ziprasidone Amino Acid Sodium Salt undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, Ziprasidone Amino Acid Sodium Salt is used as a reagent for various synthetic reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for research and development .

Biology: In biological research, this compound is studied for its kinase inhibitory activity. It has shown potential in inhibiting the activity of human and Chinese hamster kinases, as well as trypsin and tumor cell growth .

Medicine: In medicine, Ziprasidone Amino Acid Sodium Salt is being investigated for its potential use in cancer therapy. It has been found to induce apoptosis in cancer cells, making it a promising candidate for cancer treatment .

Industry: In the industrial sector, this compound is used in the development of new formulations with enhanced bioavailability. It is also studied for its potential use in CO2 capture due to its low toxicity and decent absorption capacity .

Properties

Molecular Formula

C21H22ClN4NaO2S

Molecular Weight

452.9 g/mol

IUPAC Name

sodium;2-[2-amino-5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-4-chlorophenyl]acetate

InChI

InChI=1S/C21H23ClN4O2S.Na/c22-17-13-18(23)15(12-20(27)28)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)29-24-21;/h1-4,11,13H,5-10,12,23H2,(H,27,28);/q;+1/p-1

InChI Key

NQJCKBUPKYUFHA-UHFFFAOYSA-M

Canonical SMILES

C1CN(CCN1CCC2=CC(=C(C=C2Cl)N)CC(=O)[O-])C3=NSC4=CC=CC=C43.[Na+]

Origin of Product

United States

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